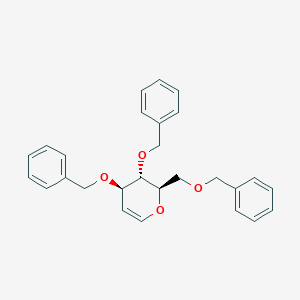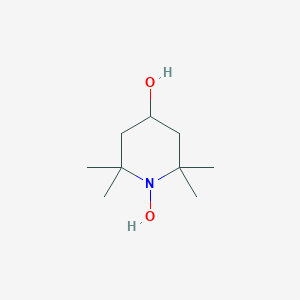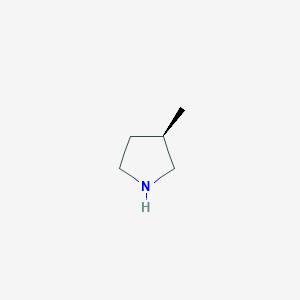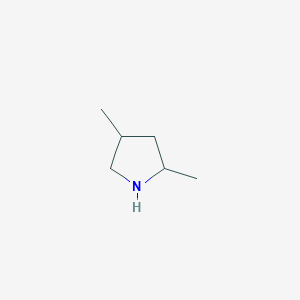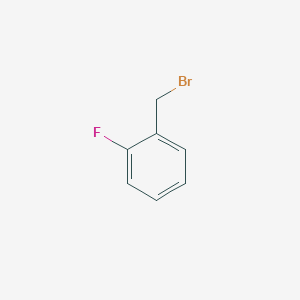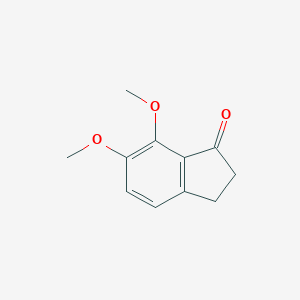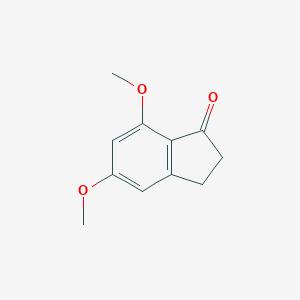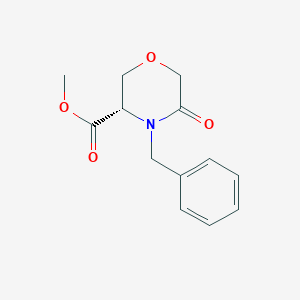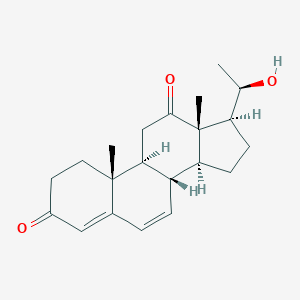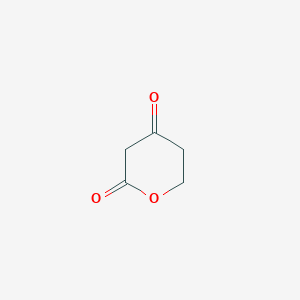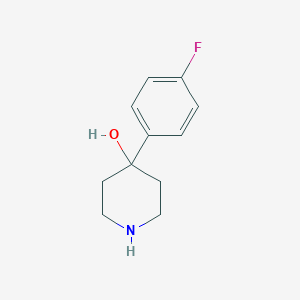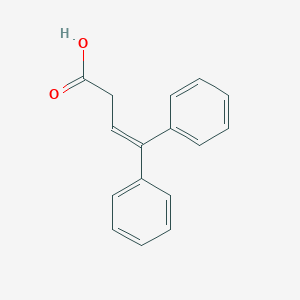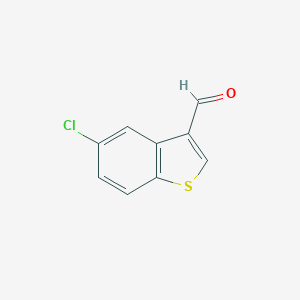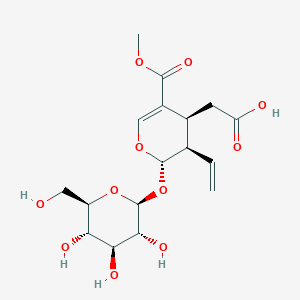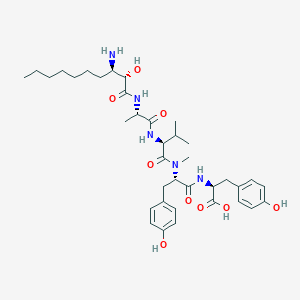
Microginin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Microginin is a cyclic peptide that has been isolated from the marine cyanobacterium Microcystis aeruginosa. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Due to its unique structure and potent bioactivity, microginin has attracted significant attention from researchers in the fields of natural products chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of microginin is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of protein synthesis. Microginin has been shown to be effective against a wide range of bacteria and fungi, including drug-resistant strains. It has also been shown to have antitumor activity against several cancer cell lines.
Efectos Bioquímicos Y Fisiológicos
Microginin has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using microginin in lab experiments include its potent bioactivity, its ability to inhibit drug-resistant bacteria and fungi, and its potential as a lead compound for the development of new drugs. However, there are also limitations to using microginin in lab experiments, including the difficulty of synthesizing the peptide and the potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on microginin. One area of interest is the development of new synthetic methods for producing the peptide, which could make it more accessible for drug development. Another area of interest is the investigation of the potential of microginin as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of microginin and its potential applications in drug discovery.
Métodos De Síntesis
The synthesis of microginin is a complex process that involves several steps. The first step is the isolation of the cyanobacterium Microcystis aeruginosa from the marine environment. The next step is the extraction of the microginin peptide from the cyanobacterium using solvent extraction techniques. Once the peptide has been isolated, it can be purified using chromatography techniques such as high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Microginin has been the subject of extensive scientific research due to its potent bioactivity and unique structure. Researchers have investigated its potential as a lead compound for the development of new drugs to treat a range of diseases, including cancer and infectious diseases. Microginin has also been studied for its potential as a tool for studying cellular processes and as a potential therapeutic agent for neurodegenerative diseases.
Propiedades
Número CAS |
148207-43-6 |
|---|---|
Nombre del producto |
Microginin |
Fórmula molecular |
C37H55N5O9 |
Peso molecular |
713.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H55N5O9/c1-6-7-8-9-10-11-28(38)32(45)35(48)39-23(4)33(46)41-31(22(2)3)36(49)42(5)30(21-25-14-18-27(44)19-15-25)34(47)40-29(37(50)51)20-24-12-16-26(43)17-13-24/h12-19,22-23,28-32,43-45H,6-11,20-21,38H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)(H,50,51)/t23-,28+,29-,30-,31-,32-/m0/s1 |
Clave InChI |
KPCUJSJUCHBAJR-LMLZXVFXSA-N |
SMILES isomérico |
CCCCCCC[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O)N |
SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
SMILES canónico |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
Secuencia |
AVYY |
Sinónimos |
N-[(2S,3R)-3-amino-2-hydroxy-1-oxodecyl]-L-alanyl-L-valyl-N-methyl-L-tyrosyl-L-tyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



